2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide
Description
2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide is a structurally complex acetamide derivative featuring a methyl-substituted piperidine ring and an amino group at the C2 position of the acetamide backbone. The piperidine moiety is a common pharmacophore in central nervous system (CNS)-targeting drugs, and the acetamide backbone may facilitate hydrogen bonding interactions with enzymes or receptors.
Properties
IUPAC Name |
2-amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRANTOJYDJPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide typically involves the reaction of 2-aminoacetamide with N-methyl-1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have demonstrated the anticancer properties of compounds similar to AMPA, particularly those with piperidine structures. For instance, piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation across various types, including pancreatic and breast cancer. The mechanism often involves cell cycle arrest at the G0/G1 phase, which is critical for preventing tumor growth .
Case Study: Piperidine Derivatives in Cancer Research
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| AMPA-like derivative | Pancreatic | G0/G1 phase arrest | |
| K858 (similar structure) | Ovarian | Inhibition of mitotic kinesin Eg5 |
1.2 Neurological Disorders
AMPA has also been investigated for its potential in treating neurological disorders. Compounds targeting the metabotropic glutamate receptors (mGluRs), which include derivatives of AMPA, are being studied for their role in managing conditions like schizophrenia and anxiety. Agonists of group II mGlu receptors have progressed to clinical trials with promising results .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of AMPA derivatives. The presence of specific functional groups can significantly influence biological activity. For example, modifications to the piperidine ring or the acetamide moiety can enhance potency and selectivity towards targeted receptors.
Key Findings on SAR
- Piperidine Modifications : Alterations in the piperidine ring have been linked to improved binding affinity to mGlu receptors, enhancing therapeutic outcomes .
- Functional Group Variation : Substituting different groups at strategic positions has shown to modulate the biological activity effectively, allowing for tailored drug design .
Synthesis and Characterization
The synthesis of AMPA and its derivatives typically involves multi-step organic reactions that allow for precise control over molecular structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Compounds for Comparison:
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide ()
2-Amino-N-ethyl-N-((1-methylpiperidin-3-yl)methyl)acetamide ()
2-Amino-N-((R)-1-benzyl-piperidin-3-yl)-N-methyl-acetamide ()
N-((1-(2-Aminoacetyl)piperidin-2-yl)methyl)-N-methylacetamide ()
Table 1: Structural and Functional Group Comparison
*Calculated from molecular formula.
Impact of Substituents on Physicochemical Properties
1-Ethyl (): Increases steric bulk, possibly reducing metabolic clearance compared to methyl . 1-Benzyl (): Introduces aromaticity, which may facilitate π-π stacking interactions with biological targets. The benzyl group elevates molar mass (261.36 g/mol) and predicted density (1.11 g/cm³) .
Acetamide Nitrogen Substituents :
- N-Methyl (Target Compound) : Smaller alkyl group, favoring faster metabolism than N-ethyl analogs .
- N-Ethyl () : Larger substituent may reduce solubility but improve metabolic stability.
Functional Group at C2: Amino (Target Compound): Basic (predicted pKa ~9–10), enabling salt formation for improved solubility.
Biological Activity
2-Amino-N-methyl-N-(1-methylpiperidin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. Its structural features suggest interactions with various neurotransmitter systems, which may lead to significant therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₃O
- Molecular Weight : Approximately 173.27 g/mol
The compound contains an amino group, a methyl group, and a piperidine moiety, which are essential for its biological activity. The stereochemistry of the molecule may also influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes involved in neurotransmission. This binding can modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions .
Neuropharmacological Effects
Preliminary studies indicate that this compound may influence mood and cognitive functions, making it a candidate for further investigation in treating neurological disorders. Its analogs have shown promising results in modulating neurotransmitter activity, suggesting potential applications in conditions such as depression and anxiety .
Antimicrobial and Antiviral Properties
Research has also explored the antimicrobial and antiviral properties of this compound. Similar compounds have demonstrated effectiveness against various pathogens, indicating that this compound may have a role in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound:
- Antitumor Activity : Piperidine derivatives have been evaluated for their antitumor effects against various cancer cell lines. For example, compounds with similar structures exhibited significant cytotoxicity against pancreatic and ovarian cancer cell lines, suggesting that this compound may also possess similar properties .
- Cell Cycle Modulation : In vitro studies have shown that certain derivatives can induce cell cycle arrest at specific phases (G0/G1), which is critical for developing cancer therapies. This finding highlights the need for further exploration of this compound's effects on cell cycle dynamics .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
